N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, including compounds similar to N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-thiophenecarboxamide, involves various strategies aimed at introducing functional groups that confer desired properties. Methods such as the Gewald synthesis technique and reactions with different substituted aryl aldehydes have been employed to obtain a series of title compounds with diverse substituents, enhancing their activity and solubility (Puthran et al., 2019).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by the presence of intramolecular hydrogen bonds that lock the molecular conformation, eliminating conformational flexibility. Such structural features are crucial for the biological activity of these compounds. The m-toluidine ring in some derivatives is coplanar with their respective thiophene rings, contributing to their stability and activity (Vasu et al., 2005).
Chemical Reactions and Properties
Thiophene derivatives undergo various chemical reactions that modify their chemical structure and properties. These reactions include cyclization, substitution, and the formation of Schiff bases, which are crucial for achieving desired biological activities. The introduction of substituents such as methoxy, amino, and carboxamide groups plays a significant role in determining the chemical reactivity and interactions of these compounds with biological targets (Bhattacharjee et al., 2012).
Physical Properties Analysis
The physical properties of thiophene derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. For instance, the presence of methoxy and carboxamide groups affects the solubility and crystallization behavior of these compounds. The crystal structure analysis provides insights into the intermolecular interactions that stabilize the crystalline form, which is essential for the application of these compounds in solid-state devices (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties of thiophene derivatives, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups attached to the thiophene ring. These properties are crucial for the compound's interactions with biological molecules and their overall biological activity. The reactivity of these compounds can be modified through structural modifications, enabling the design of molecules with targeted biological activities (Rawe et al., 2006).
properties
IUPAC Name |
N-[(3-methoxyphenyl)carbamothioyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S2/c1-17-10-5-2-4-9(8-10)14-13(18)15-12(16)11-6-3-7-19-11/h2-8H,1H3,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUARKRTSSNKBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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